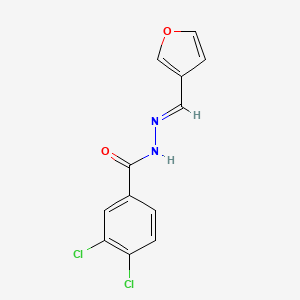
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide, also known as FC-75, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 317.16 g/mol.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In cancer cells, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to induce cell cycle arrest and apoptosis through the inhibition of topoisomerase II and DNA synthesis. In bacteria, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to inhibit the synthesis of cell wall and protein synthesis.
Biochemical and Physiological Effects:
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to have various biochemical and physiological effects depending on the target organism and concentration used. In cancer cells, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to induce DNA damage, cell cycle arrest, and apoptosis. In bacteria, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to inhibit cell growth and protein synthesis. In plants, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been shown to regulate plant growth and increase yield.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide is its broad-spectrum activity against various organisms. It is also relatively easy to synthesize and purify. However, one of the limitations of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide is its low solubility in water, which can limit its application in aqueous systems. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research and development of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide. One direction is to investigate its potential as a drug delivery system due to its ability to penetrate cell membranes. Another direction is to explore its application in nanotechnology as a component in nanocomposites. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide involves the reaction of 3,4-dichlorobenzohydrazide with furfural in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been extensively studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been used as a plant growth regulator and insecticide. In material science, 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been used as a corrosion inhibitor and as a component in polymer composites.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-10-2-1-9(5-11(10)14)12(17)16-15-6-8-3-4-18-7-8/h1-7H,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGNVBNOXVRGQO-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN=CC2=COC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C2=COC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N'-[(E)-furan-3-ylmethylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-(4-bromophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5207652.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)

![2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5207679.png)
![9-[3-(3-methoxyphenoxy)propyl]-9H-carbazole](/img/structure/B5207685.png)

![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5207712.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5207719.png)
![3-amino-6-phenyl-N-2-pyridinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207737.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B5207740.png)

![2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline](/img/structure/B5207752.png)